BenchChemオンラインストアへようこそ!

6-(Cyclopropylamino)pyrimidine-4-carbonitrile

Medicinal Chemistry Scaffold Differentiation Isomeric Purity

6-(Cyclopropylamino)pyrimidine-4-carbonitrile (C8H8N4, MW 160.18 g/mol) is a small-molecule heterocyclic building block and a core scaffold within the cyclopropylamine-containing cyanopyrimidine class. This chemotype features a pyrimidine ring substituted with a cyclopropylamino group at the 6-position and a nitrile at the 4-position, a substitution pattern that confers distinct electronic properties relevant to kinase active-site binding.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B13177490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylamino)pyrimidine-4-carbonitrile
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=NC(=C2)C#N
InChIInChI=1S/C8H8N4/c9-4-7-3-8(11-5-10-7)12-6-1-2-6/h3,5-6H,1-2H2,(H,10,11,12)
InChIKeyJXBNVERNZZCBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylamino)pyrimidine-4-carbonitrile: Core Scaffold Overview for Targeted Inhibitor Procurement


6-(Cyclopropylamino)pyrimidine-4-carbonitrile (C8H8N4, MW 160.18 g/mol) is a small-molecule heterocyclic building block and a core scaffold within the cyclopropylamine-containing cyanopyrimidine class [1]. This chemotype features a pyrimidine ring substituted with a cyclopropylamino group at the 6-position and a nitrile at the 4-position, a substitution pattern that confers distinct electronic properties relevant to kinase active-site binding [2]. Unlike fully elaborated diarylpyrimidine (DAPY) derivatives, this analogue is primarily utilized as a synthetic intermediate or early discovery scaffold in medicinal chemistry programs targeting epigenetic regulators such as lysine-specific demethylase 1 (LSD1) and chemokine receptors [2][3].

Procurement Risk: Why 6-(Cyclopropylamino)pyrimidine-4-carbonitrile Cannot Be Directly Substituted with Common Pyrimidine Analogs


Simple pyrimidine-4-carbonitrile analogs lacking the cyclopropylamino group at the 6-position are not functionally interchangeable for target-specific assays [1]. In the cyclopropylamino-cyanopyrimidine LSD1 inhibitor series, minor substituent changes on the pyrimidine core produced >3-fold differences in LSD1 inhibitory potency (e.g., IC50 ranging from 1.80 µM to 6.08 µM among closely related analogs) [1]. Moreover, the cyclopropylamino moiety is a critical structural determinant for CCR5 antagonism in related pyrimidine chemotypes, where its replacement with acyclic amines abolishes receptor binding [2]. Generic substitution without verification of positional isomerism—such as confusing 6-(cyclopropylamino)pyrimidine-4-carbonitrile with its 2-substituted regioisomer 2-(cyclopropylamino)pyrimidine-4-carbonitrile—introduces uncharacterized pharmacological risk .

Quantitative Differentiation: 6-(Cyclopropylamino)pyrimidine-4-carbonitrile Evidence Benchmarks


Positional Isomerism: Distinct Reactivity Profiles of 6-Cyclopropylamino vs. 2-Cyclopropylamino Pyrimidine-4-carbonitriles

6-(Cyclopropylamino)pyrimidine-4-carbonitrile is a positionally distinct regioisomer from 2-(cyclopropylamino)pyrimidine-4-carbonitrile (CAS 1694104-80-7). Although both share the molecular formula C8H8N4 and molecular weight 160.18 g/mol, the 6-substituted isomer places the cyclopropylamino group at the C6 position rather than C2, which alters the electronic distribution of the pyrimidine ring and nucleophilic substitution reactivity at the remaining chloro or leaving-group positions . Published SAR in the related cyanopyrimidine LSD1 inhibitor class demonstrates that the substitution position on the pyrimidine ring is a key driver of enzymatic IC50, with regioisomeric compounds displaying divergent potency [1]. This positional differentiation is critical for chemists designing regioselective coupling reactions and for assay scientists requiring verified isomer identity .

Medicinal Chemistry Scaffold Differentiation Isomeric Purity

LSD1 Inhibitory Activity: Potency Context from the Cyanopyrimidine Class

While 6-(cyclopropylamino)pyrimidine-4-carbonitrile itself has not been reported with a discrete LSD1 IC50, it represents the unsubstituted core scaffold of a series of cyclopropylamine-containing cyanopyrimidines that displayed LSD1 inhibitory IC50 values of 2.25, 1.80, and 6.08 µM for the three most potent analogues (VIIb, VIIi, VIIm) [1]. These compounds also demonstrated in vitro anticancer activity against 60 cancer cell lines in the NCI one-dose (10 µM) sulforhodamine B screen and selectivity over normal HEK-293 cells (IC50 > 50 µM) [1]. In contrast, the structurally simpler aminopyrimidine dicyclanil (4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile) has no reported LSD1 activity and is used as an insect growth regulator [2].

Epigenetics LSD1/KDM1A Inhibition Anticancer

ADMET Predictive Profile: Favorable In Silico Drug-Likeness of the Cyanopyrimidine Scaffold

Computational ADMET profiling across the cyclopropylamine-cyanopyrimidine series containing the 6-(cyclopropylamino)pyrimidine-4-carbonitrile scaffold motif revealed no Lipinski rule violations, high predicted gastrointestinal absorption, appropriate aqueous solubility, no blood-brain barrier permeability, medium total clearance, and no predicted mutagenic, tumorigenic, irritant, or reproductive toxic risks for the majority of compounds [1]. By contrast, the approved insecticide dicyclanil carries a carcinogenic classification [2], while the diarylpyrimidine NNRTI series exhibits CYP inhibition liabilities due to extended aromatic systems [3].

ADMET Prediction Drug-Likeness Lead Optimization

Synthetic Versatility: The Nitrile Handle as a Differentiator from Carboxamide and Amino-Substituted Pyrimidines

The 4-carbonitrile group in 6-(cyclopropylamino)pyrimidine-4-carbonitrile serves as a versatile synthetic handle for further diversification (e.g., hydrolysis to carboxamide, reduction to aminomethyl, cycloaddition to tetrazole) that is absent in comparator compounds such as GW 441756, which features a fixed indolinone-fused pyrimidine structure lacking a modifiable nitrile group . Similarly, the insecticide dicyclanil bears a carbonitrile at the 5-position with amino groups at 4 and 6, which sterically and electronically constrains further functionalization compared to the 4-nitrile, 6-cyclopropylamino scaffold [1]. The HIV NNRTI series (cyclopropylamino-linking DAPYs) contains fully substituted pyrimidines with no free nitrile, limiting late-stage diversification options [2].

Synthetic Chemistry Functional Group Interconversion Scaffold Diversification

Procurement Use Cases: Where 6-(Cyclopropylamino)pyrimidine-4-carbonitrile Delivers Differentiated Value


LSD1-Focused Epigenetic Drug Discovery

Research groups pursuing lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors for oncology can employ 6-(cyclopropylamino)pyrimidine-4-carbonitrile as the core scaffold for focused library synthesis. Published class-level data demonstrates that elaborated analogs from this chemotype achieve LSD1 IC50 values of 1.80–6.08 µM with selectivity over normal HEK-293 cells (IC50 > 50 µM), providing a validated starting point for structure-activity relationship (SAR) exploration [1].

Regioselective Synthesis and Scaffold Diversification Programs

Synthetic chemists requiring a pyrimidine scaffold with orthogonal functional handles for selective derivatization can utilize the 4-carbonitrile group of this compound for late-stage transformations (hydrolysis, reduction, dipolar cycloaddition) while retaining the cyclopropylamino moiety for target binding [2]. This contrasts with fully substituted DAPY NNRTIs which lack free functional group handles for diversification [3].

Kinase and Chemokine Receptor Antagonist Screening

Given the established role of cyclopropylamino-pyrimidines as kinase inhibitor scaffolds (e.g., GW 441756 as a TrkA inhibitor with IC50 of 2 nM) and as CCR5 antagonist precursor structures [4], this compound is suitable for inclusion in diversity-oriented screening decks targeting either kinase or GPCR panels, where the cyclopropylamino group is a key pharmacophoric element.

ADMET-Favorable Hit-to-Lead Optimization

Teams prioritizing early ADMET derisking can select this scaffold based on class-level computational predictions showing no Lipinski violations, high GI absorption, no BBB penetration, and no mutagenic or tumorigenic alerts [1]. This profile makes it a lower-risk starting point compared to alternatives such as dicyclanil, which carries a carcinogenicity flag [5].

Quote Request

Request a Quote for 6-(Cyclopropylamino)pyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.